molecular formula C23H21N3O3 B5602096 3-(9H-carbazol-9-yl)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide

3-(9H-carbazol-9-yl)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide

Cat. No. B5602096
M. Wt: 387.4 g/mol
InChI Key: CXMBHGPYRUWOBB-BUVRLJJBSA-N
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Description

Compounds with hydrazone functionalities, carbazole cores, and substituted benzylidene groups have been extensively studied for their diverse biological activities and chemical properties. The interest in these compounds stems from their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of similar compounds typically involves condensation reactions between carbazole derivatives and benzaldehydes or their analogs. For instance, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was synthesized and characterized through various spectroscopic methods, confirming the (E)-configuration of the hydrazonoic group through X-ray diffraction (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic techniques and single-crystal X-ray diffraction. These methods reveal the geometric configuration, electronic structure, and intermolecular interactions, which are crucial for understanding their reactivity and properties. The structure of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was elucidated using infrared, NMR, mass spectroscopy, and X-ray diffraction (Alotaibi et al., 2018).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, contributing to their diverse chemical properties. For example, the protonation sites and nucleophilic and electrophilic sites have been mapped, providing insights into their reactivity. Theoretical calculations and spectroscopic studies can predict reactivity and stability in different media (Karrouchi et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are directly influenced by the molecular structure and substituents. Single-crystal X-ray diffraction offers detailed information on the crystalline structures, which helps in understanding the solid-state properties of these compounds.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are essential for their application in synthetic chemistry and biological activities. The electron-donating and withdrawing effects of the substituents affect their chemical behavior, including their potential as ligands in coordination chemistry or as intermediates in organic synthesis.

For detailed studies and methodologies regarding compounds with similar functionalities and structures, the following references provide comprehensive insights:

properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-29-22-11-10-16(14-21(22)27)15-24-25-23(28)12-13-26-19-8-4-2-6-17(19)18-7-3-5-9-20(18)26/h2-11,14-15,27H,12-13H2,1H3,(H,25,28)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMBHGPYRUWOBB-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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